Cas no 55441-63-9 (7,9-dihydro-3,9-dimethyl-1H-Purine-2,6,8(3H)-trione)

7,9-dihydro-3,9-dimethyl-1H-Purine-2,6,8(3H)-trione structure
55441-63-9 structure
Product Name:7,9-dihydro-3,9-dimethyl-1H-Purine-2,6,8(3H)-trione
CAS No:55441-63-9
MF:C7H8N4O3
MW:196.163420677185
CID:943933
PubChem ID:108713
Update Time:2025-04-19

7,9-dihydro-3,9-dimethyl-1H-Purine-2,6,8(3H)-trione Chemical and Physical Properties

Names and Identifiers

    • 7,9-dihydro-3,9-dimethyl-1H-Purine-2,6,8(3H)-trione
    • 3,9-dimethyl-7H-purine-2,6,8-trione
    • 3,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
    • 55441-63-9
    • HCUXKVFCFSVKHK-UHFFFAOYSA-N
    • NS00057525
    • 3,9-dimethyluric acid
    • DTXSID10204012
    • 3,9-Dimethyl-1H-purine-2,6,8(3H,7H,9H)-trione
    • DB-307247
    • 3,9-dimethyl-2,3,6,7,8,9-hexahydro-1H-purine-2,6,8-trione
    • 3,9-dimethyl uric acid
    • SCHEMBL10957749
    • CHEBI:173966
    • AKOS006271487
    • EINECS 259-640-6
    • Inchi: 1S/C7H8N4O3/c1-10-5-3(8-6(10)13)4(12)9-7(14)11(5)2/h1-2H3,(H,8,13)(H,9,12,14)
    • InChI Key: HCUXKVFCFSVKHK-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(NC(N(C)C=2N1C)=O)=O

Computed Properties

  • Exact Mass: 196.05974
  • Monoisotopic Mass: 196.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • PSA: 81.75
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